Product packaging for Oxetane-2-carboxylic acid methyl ester(Cat. No.:CAS No. 28417-99-4)

Oxetane-2-carboxylic acid methyl ester

Cat. No.: B3041351
CAS No.: 28417-99-4
M. Wt: 116.11 g/mol
InChI Key: NKAIBMLFASVYLS-UHFFFAOYSA-N
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Description

Oxetane-2-carboxylic acid methyl ester (CAS 28417-99-4) is a valuable chemical building block in medicinal chemistry and drug discovery research. The oxetane motif is recognized for its ability to improve key physicochemical properties of lead compounds, serving as a carbonyl bioisostere or a substitute for gem-dimethyl groups . Its incorporation into small molecules can lead to enhanced aqueous solubility, reduced lipophilicity, and improved metabolic stability, making it a crucial tool for optimizing drug-like properties . Researchers are increasingly using oxetane-containing fragments in the discovery of novel bioactive molecules targeting a range of human diseases, including cancer, viral infections, and autoimmune disorders . Specific applications include the development of potent inhibitors for targets such as aldehyde dehydrogenases (ALDH1A) and receptor tyrosine kinases like AXL . Please note that related oxetane-carboxylic acids have been reported to isomerize into lactones upon storage or heating, a factor researchers should consider during experimental design and storage . This product is intended for research purposes only in a laboratory setting and is not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8O3 B3041351 Oxetane-2-carboxylic acid methyl ester CAS No. 28417-99-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl oxetane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3/c1-7-5(6)4-2-3-8-4/h4H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKAIBMLFASVYLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Oxetane 2 Carboxylic Acid Methyl Ester and Its Derivatives

Functional Group Interconversions on Preformed Oxetane (B1205548) Cores

Once the oxetane ring is formed, further derivatization can be achieved through various functional group interconversions.

Transformations of Oxetane Carboxylic Acids

Oxetane carboxylic acids are versatile intermediates that can be transformed into a range of other functional groups.

The conversion of oxetane-2-carboxylic acid to its corresponding methyl ester is typically achieved through Fischer esterification. This classic method involves reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and often a large excess of the alcohol is used to drive the reaction towards the formation of the ester. masterorganicchemistry.com The synthesis of various oxetane-carboxylic acids often starts from the corresponding methyl or ethyl esters, which are subjected to saponification (hydrolysis with a base like NaOH). acs.orgnih.gov The reverse of this process, esterification, is a fundamental and widely used transformation. acs.orgnih.gov

Recent advances have established photoredox catalysis as a powerful tool for the functionalization of oxetane carboxylic acids via decarboxylation. researchgate.net These methods, which utilize visible light, enable the generation of radical species under mild conditions. nih.govacs.org For instance, the decarboxylative functionalization of 2-aryl oxetane-2-carboxylic acids allows for the synthesis of 2-aryl oxetanes. researchgate.net Similarly, 3-aryl-3-carboxylic acid oxetanes can serve as precursors to tertiary benzylic oxetane radicals, which can then participate in conjugate addition reactions with activated alkenes. nih.govacs.org

These photoredox-catalyzed reactions represent a significant expansion of decarboxylative transformations, which traditionally involved methods like the Barton decarboxylation or oxidative processes. nih.gov The ability to generate C(sp³)-centered radicals from readily available carboxylic acids opens up new avenues for creating complex C-C bonds. nih.gov

SubstrateReaction TypeKey FeaturesReference
2-Aryl oxetane-2-carboxylic acidsVisible-light-mediated photoredox hydrodecarboxylationEnables access to products of a [2+2] photocycloaddition between alkenes and aryl aldehydes. researchgate.net
3-Aryl-3-carboxylic acid oxetanesVisible light photoredox catalysisGenerates tertiary benzylic oxetane radicals for conjugate addition. nih.govacs.org
Table 2: Decarboxylative Functionalization of Oxetane Carboxylic Acids.

Derivatization of Oxetanone Intermediates

Oxetanone intermediates, particularly oxetan-3-one, are versatile building blocks for creating a diverse library of oxetane derivatives.

Oxetan-3-one readily undergoes nucleophilic additions with various carbon nucleophiles, such as Grignard reagents (RMgBr) and organolithium reagents (RLi). youtube.com These reactions lead to the formation of 3-substituted oxetan-3-ols. Due to the inherent ring strain of the oxetane, powerful nucleophiles are generally required to achieve ring-opening, but additions to the carbonyl group can proceed effectively. youtube.com

More advanced organometallic reactions have also been developed. For example, iridium-catalyzed reductive coupling of allylic acetates with oxetanones provides access to chiral α-stereogenic oxetanols. nih.gov This method is notable for its tolerance of complex, nitrogen-containing substituents, which are prevalent in pharmaceutically active compounds. nih.gov

Oxetanone SubstrateReagentReaction TypeProduct TypeReference
Oxetan-3-onePhMgBr (Grignard Reagent)Nucleophilic Addition3-Phenyl-oxetan-3-ol illinois.edu
Oxetan-3-onePhLi (Organolithium Reagent)Nucleophilic Addition3-Phenyl-oxetan-3-ol illinois.edu
Substituted OxetanoneAllylic acetates / Iridium catalystReductive CouplingChiral α-stereogenic oxetanols nih.gov
Table 3: Derivatization of Oxetanone Intermediates.
Cyclopropanation (Corey-Chaykovsky Reaction)

The Corey-Chaykovsky reaction, a versatile method for the synthesis of epoxides, aziridines, and cyclopropanes, also presents a pathway for the formation of the oxetane ring. wikipedia.orgorganic-chemistry.org This reaction involves the addition of a sulfur ylide to a ketone, aldehyde, imine, or enone. wikipedia.org While not a direct cyclopropanation to form the oxetane ring, it can be employed in a ring-expansion strategy. For instance, the reaction of an epoxide with a sulfur ylide can lead to the corresponding oxetane. wikipedia.org

A notable application of this methodology is in the multi-step synthesis of oxetane-containing steroid derivatives. nih.gov A sulfonium (B1226848) ylide-mediated Corey-Chaykovsky epoxidation is a key step, followed by a sulfoxonium ylide epoxide ring expansion to form the oxetane ring. nih.govacs.org The mechanism of the Corey-Chaykovsky reaction involves the nucleophilic addition of the ylide to the carbonyl group, followed by an intramolecular nucleophilic attack where the sulfonium cation acts as a good leaving group, resulting in ring formation. organic-chemistry.org

The ylides are typically generated in situ by deprotonating sulfonium halides with strong bases. organic-chemistry.org Dimethyloxosulfonium methylide, also known as the Corey-Chaykovsky Reagent, is a common choice. organic-chemistry.org

Table 1: Applications of the Corey-Chaykovsky Reaction in Oxetane Synthesis

Starting MaterialReagentProductApplicationReference
EpoxideSulfur YlideOxetaneRing-expansion wikipedia.org
Androstenedione derivativeSulfonium ylide, then sulfoxonium ylideOxetane-containing steroidMulti-step synthesis of bioactive molecules nih.govacs.org
Olefination Reactions (e.g., Horner-Wadsworth-Emmons)

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the formation of alkenes, typically with a high degree of stereoselectivity, favoring the E-alkene. organic-chemistry.orgwikipedia.org This reaction involves the condensation of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone. wikipedia.org In the context of oxetane chemistry, the HWE reaction has been utilized to synthesize substituted exo-methyleneoxetanes. acs.org

The synthesis of these compounds often starts from oxetan-3-one. The phosphonate reagent, upon deprotonation with a base, forms a nucleophilic carbanion that attacks the carbonyl group of the oxetan-3-one. The resulting intermediate then eliminates a dialkylphosphate salt to form the exocyclic double bond. wikipedia.org The phosphonate reagents themselves can be prepared via the Arbuzov reaction. nrochemistry.com

While the classical HWE reaction yields predominantly E-alkenes, modifications such as the Still-Gennari olefination, which uses bis(2,2,2-trifluoroethyl) phosphonate reagents, can provide Z-alkenes with high selectivity. nrochemistry.comnih.gov This adaptability makes the HWE reaction a valuable tool for introducing a variety of substituents onto the oxetane scaffold.

Table 2: Horner-Wadsworth-Emmons Reaction for Exo-methyleneoxetane Synthesis

Oxetane SubstratePhosphonate ReagentProductKey FeatureReference
Oxetan-3-oneStabilized phosphonate ylideSubstituted exo-methyleneoxetaneFormation of exocyclic C=C bond acs.org
Aldehydes/KetonesDiethyl or dimethyl phosphonates(E)-AlkenesHigh E-selectivity nih.gov
Aldehydes/KetonesBis(2,2,2-trifluoroethyl) phosphonates (Still-Gennari)(Z)-AlkenesHigh Z-selectivity nrochemistry.comnih.gov

Conversions of Hydroxymethyl-substituted Oxetanes

Hydroxymethyl-substituted oxetanes are versatile intermediates that can be converted into a range of other functional groups, providing access to a diverse array of oxetane derivatives.

The oxidation of 3-hydroxymethyl-oxetanes is a direct route to oxetane-3-aldehydes and oxetane-3-carboxylic acids. The choice of oxidizing agent is crucial and often depends on the other functional groups present in the molecule. chemrxiv.org For the synthesis of aldehydes, reagents such as the Dess-Martin periodinane (DMP) and pyridinium (B92312) chlorochromate (PCC) have been shown to be effective. chemrxiv.org DMP is particularly suitable for substrates containing sensitive groups like α-NHBoc substituents, while chromium(VI) reagents are effective for alkyl-substituted oxetanes. chemrxiv.org

For the conversion to carboxylic acids, a radical pathway using TEMPO with (diacetoxyiodo)benzene (B116549) (PIDA) can be employed, although it may lead to decomposition in some cases. chemrxiv.org A more robust method for less reactive α-alkyl-substituted compounds is the use of potassium permanganate (B83412) (KMnO4), which can provide the corresponding carboxylic acid without decomposition. chemrxiv.org An industrial process for the preparation of oxetane-3-carboxylic acids involves the catalytic oxidation of 3-hydroxymethyl-oxetanes with an oxygen-containing gas in an aqueous alkaline medium using a palladium and/or platinum catalyst. google.comgoogle.com

Table 3: Oxidation of Hydroxymethyl-substituted Oxetanes

Starting MaterialReagent/CatalystProductReference
Hydroxymethyl-oxetane with α-NHBocDess-Martin periodinane (DMP)Oxetane-aldehyde chemrxiv.org
Alkyl-substituted hydroxymethyl-oxetanePyridinium chlorochromate (PCC)Oxetane-aldehyde chemrxiv.org
α-Alkyl-substituted hydroxymethyl-oxetanePotassium permanganate (KMnO4)Oxetane-carboxylic acid chemrxiv.org
3-Hydroxymethyl-oxetanesO2, Pd and/or Pt catalystOxetane-3-carboxylic acid google.comgoogle.com

The Williamson ether synthesis is a fundamental and widely used method for the formation of ethers, proceeding via an SN2 reaction between an alkoxide and an alkyl halide or sulfonate. masterorganicchemistry.comwikipedia.org This reaction is also a cornerstone in the synthesis of the oxetane ring itself through intramolecular cyclization. magtech.com.cnbeilstein-journals.org In this context, a molecule containing both a hydroxyl group and a suitable leaving group (such as a halide or a mesylate) on a 1,3-diol derivative can undergo intramolecular cyclization upon treatment with a base to form the oxetane ring. acs.org

The success of the intramolecular Williamson etherification for oxetane formation can be influenced by factors such as ring strain and competing side reactions like the Grob fragmentation. beilstein-journals.org Despite these challenges, it remains a practical and versatile method. beilstein-journals.org For example, 3,3-disubstituted oxetanes can be synthesized from appropriately substituted diols via tosylation and subsequent base-mediated cyclization, with yields reported between 59% and 87%. acs.org

Table 4: Williamson Ether Synthesis in Oxetane Chemistry

Reactant TypeKey TransformationProductReference
1,3-Halohydrin or MesylateIntramolecular SN2 cyclizationOxetane ring acs.orgbeilstein-journals.org
Substituted 1,3-diolTosylation followed by base-mediated cyclization3,3-Disubstituted oxetane acs.org
Alcohol and Alkyl HalideIntermolecular SN2 reactionEther masterorganicchemistry.comwikipedia.org

The conversion of the hydroxyl group of a hydroxymethyl-substituted oxetane into a good leaving group is a critical step for many subsequent transformations, including nucleophilic substitutions and the intramolecular Williamson ether synthesis. acs.org Mesylation, the reaction of an alcohol with methanesulfonyl chloride in the presence of a base, is a common method to install a mesylate group, which is an excellent leaving group for SN2 reactions. acs.org

Similarly, tosylation, using p-toluenesulfonyl chloride, is another effective method for this purpose. acs.org The installation of these sulfonate esters activates the carbon atom to which they are attached, facilitating its displacement by a nucleophile. This strategy is integral to the synthesis of various substituted oxetanes. For instance, an alternative route for the incorporation of fluorine atoms into the oxetane core involves mesylation followed by a nucleophilic substitution reaction with a fluoride (B91410) source. chemrxiv.org

Table 5: Installation of Leaving Groups on Hydroxymethyl-substituted Oxetanes

Starting MaterialReagentLeaving GroupSubsequent Reaction ExampleReference
Hydroxymethyl-oxetaneMethanesulfonyl chlorideMesylateIntramolecular Williamson ether synthesis acs.org
Hydroxymethyl-oxetanep-Toluenesulfonyl chlorideTosylateNucleophilic substitution acs.org
Hydroxymethyl-oxetaneMesyl chlorideMesylateNucleophilic fluorination chemrxiv.org

Synthesis of Oxetane Sulfonyl Fluorides and Related Sulfur(VI) Derivatives

In recent years, oxetane sulfonyl fluorides (OSFs) have emerged as versatile reagents in medicinal chemistry and drug discovery. acs.orgnih.govdigitellinc.com These compounds serve as precursors to oxetane carbocations through an unusual defluorosulfonylation (deFS) reaction pathway. nih.govthieme.de The synthesis of these valuable building blocks provides access to a wide range of novel pharmacophore motifs. acs.orgthieme.de

The deFS reaction of OSFs is typically activated under mild thermal conditions (e.g., 60 °C), generating reactive intermediates that can be coupled with a broad spectrum of nucleophiles, including amines. nih.govresearchgate.net This allows for the synthesis of 3-aryl-3-aminooxetanes, which are considered valuable bioisosteres for benzamides. researchgate.net This approach mimics the traditional amide coupling, enabling the use of existing amine libraries for rapid diversification. researchgate.net

Alternatively, under anionic conditions, OSFs can undergo Sulfur-Fluoride Exchange (SuFEx) chemistry, providing access to novel sulfur(VI)-oxetane motifs. digitellinc.com The synthetic utility of OSFs has been demonstrated through the preparation of numerous drug analogs, showcasing their potential for facile incorporation into medicinal chemistry programs. acs.orgnih.gov

Table 6: Synthesis and Reactivity of Oxetane Sulfonyl Fluorides

ReagentReaction PathwayProductSignificanceReference
Oxetane Sulfonyl Fluoride (OSF)Defluorosulfonylation (deFS)Amino-oxetanes, Oxetane ethers, etc.Access to novel pharmacophores, amide isosteres nih.govthieme.deresearchgate.net
Oxetane Sulfonyl Fluoride (OSF)Sulfur-Fluoride Exchange (SuFEx)Oxetane-sulfur(VI) derivativesNew sulfur(VI) motifs acs.orgdigitellinc.com

Amination and Amino-oxetane Derivative Synthesis

The introduction of amino functionalities to the oxetane ring is a critical step in the synthesis of derivatives with potential applications in medicinal chemistry. Various methods have been developed to achieve this, including nucleophilic additions and decarboxylative strategies.

The aza-Michael addition, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a powerful C-N bond-forming reaction. This methodology has been effectively applied to the synthesis of oxetane-containing amino acid derivatives. The reaction typically involves the addition of a nitrogen nucleophile to an oxetane ring bearing an α,β-unsaturated ester substituent, such as methyl 2-(oxetan-3-ylidene)acetate. mdpi.comnih.gov

A general approach involves reacting methyl 2-(oxetan-3-ylidene)acetate with a variety of heterocyclic aliphatic and aromatic amines. mdpi.com The reaction conditions can be optimized, but often proceed efficiently in the presence of a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in a solvent such as acetonitrile. mdpi.combohrium.com This method provides access to a range of 3-substituted 3-(acetoxymethyl)oxetane compounds. bohrium.com For instance, the reaction of methyl (oxetan-3-ylidene)acetate with 4-(Boc-amino)- and 4-(Boc-aminomethyl)piperidines has been shown to produce the corresponding adducts in moderate yields of 58% and 55%, respectively. mdpi.com The versatility of the aza-Michael addition allows for the incorporation of diverse amine-containing fragments, creating novel β-amino acid derivatives. acs.orgrsc.org

The reaction of methyl 2-(oxetan-3-ylidene)acetate with various amines demonstrates the utility of this method for creating a library of functionalized oxetanes. mdpi.com

Table 1: Aza-Michael Addition of Amines to Methyl 2-(oxetan-3-ylidene)acetate

Data sourced from Molecules (2023). mdpi.com

Decarboxylative functionalization offers an alternative route to substituted oxetanes by replacing a carboxylic acid group with a new substituent. Photoredox catalysis has emerged as a key technology for these transformations, enabling the generation of radical or ionic intermediates under mild conditions. researchgate.netresearchgate.net Specifically, the decarboxylation of 2-aryl oxetane-2-carboxylic acids can proceed via the formation of an oxetane carbocation. researchgate.net

Kinetic and computational studies support a mechanism where the rate-determining step is the formation of this oxetane carbocation, which is then trapped by a nucleophile. researchgate.net While research has focused on hydrodecarboxylation and alkylation, this reactive intermediate is a prime candidate for amination reactions. The generation of a carbocation at the 2-position of the oxetane ring opens the possibility for C-N bond formation through trapping with a suitable nitrogen nucleophile.

This approach is particularly valuable as it provides access to 2-amino-oxetane derivatives, which are complementary to the 3-amino-oxetanes synthesized via the aza-Michael addition. The stability and reactivity of the benzylic radicals and carbocations associated with strained four-membered rings like oxetanes play a crucial role in the efficiency of these reactions. nih.gov Although direct examples of decarboxylative amination on the oxetane-2-carboxylic acid core are not extensively detailed, the established formation of the key carbocation intermediate strongly suggests the feasibility of this synthetic pathway. researchgate.net

Stereoselective Synthesis of Oxetane-2-carboxylic acid methyl ester Derivatives

Controlling the stereochemistry during the synthesis of oxetane derivatives is crucial, as the spatial arrangement of substituents significantly impacts their biological and physical properties. Both diastereoselective and enantioselective methods have been developed to construct stereochemically defined oxetane rings.

Diastereoselective synthesis of oxetanes can be achieved through various cycloaddition and cyclization strategies. The Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, can proceed with high diastereoselectivity. nih.govorganic-chemistry.org For example, the irradiation of aromatic aldehydes mixed with silyl (B83357) enol ethers in benzene (B151609) has been shown to produce 3-(silyloxy)oxetanes with high diastereoselectivity. organic-chemistry.org

Another powerful method involves the oxidative cyclization of Michael adducts. An efficient, solvent-controlled oxidative cyclization of the adducts formed between malonates and chalcones, using a combination of iodosobenzene (B1197198) and tetrabutylammonium (B224687) iodide, can yield highly functionalized oxetanes. This reaction proceeds with high diastereoselectivity, allowing for the synthesis of complex oxetane structures. organic-chemistry.org

Furthermore, a formal [2+2] cycloaddition has been developed for creating highly substituted, fluorinated oxetanes. This method involves the reaction of fluorinated ketones with α-aroyloxyaldehydes, catalyzed by a chiral N-heterocyclic carbene (NHC). The resulting β-lactones are then converted into the corresponding oxetanes with excellent diastereomeric ratios (dr) and enantiomeric excess (ee). acs.org

Table 2: Examples of Diastereoselective Oxetane Synthesis

Data compiled from various sources. acs.orgorganic-chemistry.org

The synthesis of single-enantiomer oxetanes is of significant interest. Several enantioselective strategies have been successfully implemented.

One approach involves the asymmetric reduction of β-halo ketones, followed by a Williamson ether cyclization. This method can produce enantioenriched 2-aryl-substituted oxetanes with enantiomeric excesses ranging from 79–89%. acs.org A similar strategy utilizes the asymmetric reduction of β-chloroketones with (+)-B-chlorodiisopinocampheylborane [(+)-DIP-Cl] to form enantioenriched γ-chlorohydrins, which are then cyclized to the oxetane. acs.org

Catalytic methods offer highly efficient routes to chiral oxetanes. An iridium-catalyzed anti-diastereo- and enantioselective C-C coupling of primary alcohols and isoprene (B109036) oxide has been developed to prepare oxetanes that bear all-carbon quaternary stereocenters. nih.gov Another catalytic asymmetric approach uses a chiral Brønsted acid to facilitate the desymmetrization of an oxetane, generating all-carbon quaternary stereocenters with excellent enantioselectivities. nsf.gov

Biocatalysis represents a powerful tool for enantioselective synthesis. Halohydrin dehalogenase enzymes have been engineered to create a biocatalytic platform for both the enantioselective formation and ring-opening of oxetanes. This enzymatic approach facilitates the synthesis of both enantiomers of chiral oxetanes in yields up to 49% and with greater than 99% enantiomeric excess (>99 e.e.). nih.govresearchgate.net

Table 3: Overview of Enantioselective Routes to Chiral Oxetanes

Data compiled from various sources. acs.orgnih.govnsf.govnih.govresearchgate.net

Advanced Synthetic Utility and Applications of Oxetane 2 Carboxylic Acid Methyl Ester in Academic Research

Application in the Synthesis of Complex Organic Architectures

Oxetane-2-carboxylic acid methyl ester serves as a versatile building block in the synthesis of intricate organic molecules. Its strained four-membered ring and reactive ester functionality provide a unique platform for constructing complex molecular frameworks.

Intermediates in Natural Product Synthesis

While the oxetane (B1205548) ring is relatively rare in natural products, its presence is often associated with significant biological activity. acs.org The most prominent example is Paclitaxel (Taxol), a potent anticancer agent. nih.gov Although not a direct precursor, the study of oxetane-containing molecules like this compound contributes to the understanding of synthetic strategies for accessing such complex natural products. acs.orgbeilstein-journals.org The synthesis of functionalized oxetanes is crucial for developing fragments that can be incorporated into larger, biologically active molecules. acs.org

Precursors for Diverse Organic Compounds

This compound is a valuable precursor for a wide array of organic compounds due to the reactivity of the oxetane ring. The inherent ring strain facilitates ring-opening reactions with various nucleophiles, leading to the formation of diverse functionalized molecules. acs.orgnih.gov These reactions often require activation by Lewis acids. nih.gov

Furthermore, the ester group can be readily transformed into other functional groups. For instance, saponification of the methyl ester yields the corresponding carboxylic acid. acs.org It is important to note that many oxetane-carboxylic acids are unstable and can isomerize into lactones upon standing at room temperature or with gentle heating. nih.govacs.org Therefore, it is often recommended to store them as their corresponding esters or salts. nih.gov

The versatility of this compound as a precursor is highlighted by its use in photoredox-catalyzed decarboxylation reactions to generate 2-aryl oxetanes. researchgate.net This method provides an alternative to the traditional Paternò-Büchi reaction, which often requires high-energy UV light. researchgate.net

Construction of Unnatural Amino Acids and Peptidomimetics

Oxetane-containing amino acids represent a significant class of unnatural amino acids that are valuable building blocks for constructing peptidomimetics. researchgate.net These modified amino acids can be incorporated into peptide chains to create analogues with enhanced resistance to enzymatic degradation and potentially improved pharmacological properties. researchgate.netwarwick.ac.uknih.gov

Synthesis of Fused Heterocyclic Systems (e.g., Triazole-fused Scaffolds)

The reactivity of the oxetane ring in this compound and its derivatives can be harnessed for the construction of fused heterocyclic systems. For instance, spirocyclic oxetanes have been utilized in the synthesis of fused benzimidazoles. nih.govresearchgate.netuniversityofgalway.ie This involves the conversion of the spirocyclic oxetane into an intermediate that undergoes oxidative cyclization to form the fused heterocyclic core. nih.govresearchgate.netuniversityofgalway.ie

While direct application in triazole-fused scaffolds from the methyl ester is not explicitly detailed, the general principle of using functionalized oxetanes as precursors for heterocyclic synthesis is well-established. The ability to introduce diverse functional groups via the ester and the reactivity of the oxetane ring provide a pathway for constructing complex heterocyclic architectures.

Role in Chemical Library Design and Scaffold Diversification

This compound and related oxetane derivatives play a crucial role in the design of chemical libraries and the diversification of molecular scaffolds for drug discovery. warwick.ac.ukchemrxiv.orgenamine.net The incorporation of the oxetane motif can significantly impact the physicochemical properties of a molecule, such as solubility, lipophilicity, and metabolic stability. nih.govnih.gov

Development of Modular Oxetane Building Blocks

The development of modular oxetane building blocks is essential for their systematic integration into drug discovery programs. enamine.netenamine.net this compound serves as a foundational structure from which a variety of more complex and functionalized building blocks can be derived. acs.orgresearchgate.net These building blocks can then be used in combinatorial synthesis to generate large libraries of diverse compounds. rsc.org

The synthesis of diversely functionalized 2,2-disubstituted oxetanes has been achieved through methods like rhodium-catalyzed O-H insertion and C-C bond-forming cyclization, expanding the available chemical space for drug discovery. researchgate.net The ability to create a range of oxetane-containing dipeptide building blocks further exemplifies the modular approach to incorporating this scaffold into peptide-based libraries. scispace.comljmu.ac.uk This modularity allows medicinal chemists to systematically explore the impact of the oxetane moiety on the biological activity and properties of lead compounds. enamine.net

Generation of Novel Chemical Motifs for Synthetic Exploration

This compound and its derivatives serve as valuable precursors for generating novel chemical motifs, particularly in the field of medicinal chemistry. researchgate.netnih.gov The oxetane ring is an attractive scaffold due to its ability to act as a bioisostere for common functional groups like carbonyls and gem-dimethyl groups, while improving physicochemical properties such as solubility and metabolic stability. researchgate.netacs.org

Synthetic methodologies have been developed to create a diverse array of functionalized oxetanes from ester precursors. rsc.orgresearchgate.net One prominent strategy involves rhodium-catalyzed O-H insertion and subsequent C-C bond forming cyclization, which allows for the synthesis of di-, tri-, and tetra-substituted oxetane derivatives. rsc.orgresearchgate.net These methods yield oxetanes bearing combinations of ester, amide, nitrile, aryl, sulfone, and phosphonate (B1237965) groups, effectively creating new building blocks for drug discovery. rsc.orgresearchgate.net

Furthermore, the carboxylic acid derivative, obtained from the hydrolysis of the methyl ester, can undergo unique transformations. researchgate.netacs.org Visible-light-mediated photoredox hydrodecarboxylation of 2-aryl oxetane-2-carboxylic acids provides access to 2-aryl oxetanes, which are products typically associated with the Paternò–Büchi reaction but without the need for high-energy UV light. researchgate.net Research has also revealed that many oxetane-carboxylic acids can be unstable, undergoing unexpected isomerization into novel (hetero)cyclic lactones upon storage or gentle heating. nih.govacs.org This inherent reactivity, while a potential challenge, can also be harnessed to intentionally synthesize new lactone structures from oxetane precursors. nih.govacs.org

Strategies for Efficient Incorporation of Four-Membered Rings

The efficient synthesis and incorporation of the strained four-membered oxetane ring is a key challenge in organic synthesis. acs.org Several strategies have been developed to construct this motif, many of which are applicable to precursors like this compound.

Key synthetic strategies are summarized below:

Strategy Description Advantages Reference(s)
Intramolecular Cyclization (C-O Bond Formation) The most common approach, typically a Williamson ether synthesis, where a 1,3-halohydrin or a related substrate with a leaving group is cyclized under basic conditions. Direct and widely applicable. acs.org
Intramolecular Cyclization (C-C Bond Formation) Involves forming a bond between C2 and C3 of the ring precursor, often via in-situ generation of enolates bearing a δ-leaving group. This can overcome steric hindrance issues present in C-O bond formation. Allows for the synthesis of highly substituted oxetanes that are difficult to access otherwise. rsc.org
[2+2] Photocycloadditions (Paternò–Büchi Reaction) The reaction of alkenes with aldehydes and ketones to form oxetanes. Recent advances use visible-light photocatalysis as an alternative to traditional UV light. Accesses oxetane products from simple starting materials. researchgate.netmagtech.com.cn
Rhodium-Catalyzed O-H Insertion A method that generates a rhodium carbene from a diazo compound (like a diazo ester), which then inserts into an alcohol O-H bond, followed by a cyclization step to form the oxetane ring. Provides a pathway to diversely functionalized 2,2-disubstituted oxetanes. researchgate.net

| Epoxide Ring Expansion | Epoxides can be opened by nucleophiles which then facilitate a ring-closing reaction to form the larger four-membered oxetane ring. | Utilizes readily available epoxide starting materials. | acs.orgmagtech.com.cn |

These methods provide a robust toolbox for chemists to incorporate the oxetane moiety into larger, more complex molecules for various applications. researchgate.net

Applications in Polymer Science

Monomeric Units for Polymer Synthesis

Oxetanes, including functionalized derivatives of this compound, are important monomers in polymer science. radtech.orgwikipedia.org The high ring strain energy of the four-membered ether ring (approximately 107 kJ/mol) makes it highly susceptible to ring-opening polymerization (ROP). radtech.orgwikipedia.org This process is thermodynamically favorable and allows for the synthesis of polyethers with a linear backbone. radtech.orgresearchgate.net The resulting polymers, known as polyoxetanes, are a class of engineering polymers. wikipedia.org By choosing appropriately substituted oxetane monomers, the properties of the final polymer, such as crystallinity and chemical resistance, can be precisely tailored. wikipedia.org

Cationic Ring-Opening Polymerization

Cationic ring-opening polymerization (CROP) is the most common method for polymerizing oxetanes. radtech.orgwikipedia.org The process is typically initiated by strong protic acids, Lewis acids, or photo-acid generators (PAGs). radtech.orgwikipedia.org The polymerization proceeds smoothly due to the high basicity of the heterocyclic oxygen atom combined with the significant ring strain. radtech.orgradtech.org

The mechanism of CROP can proceed through two competing pathways researchgate.net:

Activated Chain End (ACE) Mechanism: The cationic charge is located on the terminal oxonium ion of the growing polymer chain. researchgate.netacs.org

Activated Monomer (AM) Mechanism: The initiator protonates a free monomer, which is then attacked by the neutral hydroxyl end of the polymer chain. researchgate.net

While CROP is efficient, the polymerization of some pure oxetane monomers can be sluggish or result in low conversion. radtech.org This is sometimes attributed to the formation of a stable tertiary oxonium ion intermediate that slows the rate-determining propagation step. radtech.org To overcome this, copolymerization with more reactive monomers, such as epoxides, is often employed to accelerate the reaction and achieve higher conversions. radtech.org

Anionic Ring-Opening Polymerization and Copolymerization

While less common than CROP, anionic ring-opening polymerization (AROP) has also been successfully applied to specific oxetane monomers, particularly those containing hydroxyl groups. radtech.org For instance, researchers have developed novel AROP systems using a potassium tert-butoxide and 18-crown-6-ether complex as a catalyst. radtech.orgresearchgate.net

A significant application in this area is the anionic ring-opening alternating copolymerization of oxetanes with cyclic carboxylic anhydrides. radtech.org This reaction, often catalyzed by quaternary onium salts, proceeds efficiently to produce polyesters. radtech.org The mechanism involves the nucleophilic attack of a terminal carboxylate anion on the oxetane ring, leading to its opening and the propagation of the polymer chain. radtech.org This method provides a precise route to poly(ester-alt-ethers), combining the flexible ether linkages from the oxetane with the degradable ester groups from the anhydride. nih.gov

Synthesis of Photo-curable Polymers and Oligomers

Oxetane-containing monomers are highly valuable in the formulation of photo-curable systems, which are widely used in coatings, inks, and 3D printing. radtech.orgresearchgate.net The polymerization is initiated by ultraviolet (UV) or near-infrared (NIR) light in the presence of a photo-acid generator (PAG). radtech.orgrsc.org The PAG releases a strong acid upon irradiation, which then initiates the rapid and efficient cationic ring-opening polymerization of the oxetane rings. radtech.org

This technology has been applied to create a variety of advanced materials radtech.org:

Hyperbranched Polymers: Polyaddition of bis(oxetane)s with multifunctional carboxylic acids can produce highly branched, photo-curable polyesters. radtech.org

Dual-Curing Systems: Acrylic resins containing pendant oxetane groups have been developed for dual-curing photoresists. researchgate.net These systems utilize both free-radical polymerization for the acrylate (B77674) groups and cationic polymerization for the oxetane rings, leading to materials with excellent resolution, photosensitivity, and adhesion. researchgate.net

Hybrid Photopolymers: Oxetane monomers are often combined with other cationically polymerizable monomers like epoxides or with radically polymerizable acrylates. radtech.orgrsc.org These hybrid systems can form interpenetrating polymer networks (IPNs), which often exhibit enhanced mechanical and thermal properties compared to polymers made from a single monomer type. rsc.org

The use of oxetanes in photo-curable formulations offers advantages such as low toxicity and high reactivity, making them suitable for high-performance applications. radtech.orgradtech.org

Q & A

Q. What spectroscopic techniques are most effective for characterizing Oxetane-2-carboxylic acid methyl ester, and what key spectral markers should researchers prioritize?

  • Methodology : Utilize GC-MS to confirm molecular weight and fragmentation patterns (e.g., ester group cleavage at m/z corresponding to C5H8O3). <sup>1</sup>H and <sup>13</sup>C NMR are critical for identifying oxetane ring protons (δ ~4.0–5.0 ppm) and ester carbonyl signals (δ ~170 ppm). IR spectroscopy can validate ester C=O stretches (~1740 cm<sup>-1</sup>) and oxetane ring vibrations .

Q. What synthetic routes are commonly employed for this compound, and how do reaction parameters influence yield?

  • Methodology : Based on analogous esters (e.g., methyl 2-phenylacetoacetate), acid-catalyzed esterification of oxetane-2-carboxylic acid with methanol (H2SO4, reflux) is a standard approach. Alternatively, coupling agents like DCC/DMAP can activate the carboxylic acid for esterification. Purification via fractional distillation or silica-gel chromatography is recommended to achieve ≥98% purity .

Q. What are the critical physical properties (e.g., solubility, stability) of this compound under laboratory conditions?

  • Methodology : The compound is likely polar due to the oxetane ring and ester group, favoring solubility in aprotic solvents (e.g., DCM, THF). Stability tests under varying pH and temperature should be conducted (e.g., TGA/DSC for thermal degradation profiles). Store at -20°C in inert atmospheres to prevent hydrolysis .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic acyl substitution reactions?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density around the ester carbonyl, identifying susceptibility to nucleophilic attack. Compare activation energies for reactions with amines vs. alcohols to guide synthetic applications .

Q. What strategies resolve contradictions in reported reaction outcomes (e.g., competing ring-opening vs. ester hydrolysis)?

  • Methodology : Kinetic studies under controlled conditions (e.g., varying solvents, catalysts) can elucidate pathways. For example, Lewis acids (BF3·Et2O) may stabilize the oxetane ring during ester transformations, while protic solvents favor hydrolysis. Monitor intermediates via <sup>19</sup>F NMR if fluorinated analogs are used .

Q. How is this compound utilized as a building block in medicinal chemistry?

  • Methodology : The oxetane ring enhances metabolic stability and bioavailability in drug candidates. For example, coupling the ester with aryl boronic acids via Suzuki-Miyaura cross-coupling introduces aromatic pharmacophores. Validate bioactivity through enzyme inhibition assays (e.g., kinase targets) .

Q. What advanced analytical workflows ensure purity and structural fidelity of derivatives synthesized from this compound?

  • Methodology : Combine HPLC-MS (C18 column, acetonitrile/water gradient) for purity assessment and 2D NMR (HSQC, HMBC) to confirm regiochemistry in derivatives. High-resolution mass spectrometry (HRMS) resolves ambiguities in molecular formulas .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.